3-Ethyl-4-heptanone

Übersicht

Beschreibung

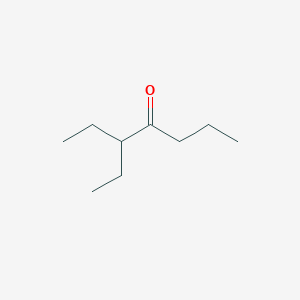

3-Ethyl-4-heptanone, also known as ethyl heptyl ketone, is an organic compound with the chemical formula C9H18O . It belongs to the ketone functional group, characterized by a carbonyl group (C=O) bonded to two alkyl groups . It is a colorless liquid with a “green odor,” also described to have a fruity scent . It is often used as a perfume/fragrance, as a solvent for cellulose, nitrocellulose, or vinyl resins, and as a synthetic building block in the preparation of other organic molecules .

Synthesis Analysis

Synthesizing 3-Ethyl-4-Heptanone typically involves the condensation reaction between a suitable alkyl halide and an appropriate Grignard reagent or organolithium compound . One common method involves the reaction of heptyl magnesium bromide with ethyl acetate, followed by acidification to yield the desired product . Alternatively, the compound can be prepared through the Friedel-Crafts acylation of 3-ethylheptane with acetyl chloride in the presence of a Lewis acid catalyst .Molecular Structure Analysis

The structure of 3-Ethyl-4-Heptanone consists of a seven-carbon chain with an ethyl group (–CH2CH3) attached to the third carbon atom, adjacent to the carbonyl group .Chemical Reactions Analysis

The chemical reactions of 3-Ethyl-4-heptanone are typical of ketones. It can undergo reduction reactions to form alcohols, and it can also participate in condensation reactions with suitable alkyl halides .Physical And Chemical Properties Analysis

3-Ethyl-4-Heptanone is a colorless to pale yellow liquid with a characteristic fruity aroma reminiscent of apples or pears . It possesses a molecular weight of 142.2386 . The compound is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, ether, and chloroform .Wissenschaftliche Forschungsanwendungen

Metabolism and Biochemical Pathways :

- Walker and Mills (2001) found that 4-heptanone arises from in vivo beta-oxidation of 2-ethylhexanoic acid from plasticizers. This study provides insights into the metabolic pathways of compounds related to 3-Ethyl-4-heptanone in humans (Walker & Mills, 2001).

Organic Synthesis and Chemical Reactions :

- Dahlén and Hilmersson (2001) reported on the samarium diiodide mediated reduction of 3-heptanone to 3-heptanol, showcasing a chemical reaction involving a compound structurally similar to 3-Ethyl-4-heptanone (Dahlén & Hilmersson, 2001).

Clinical Applications and Disease Research :

- Martín Santos et al. (2017) analyzed volatile biomarkers, including 3-heptanone, in urine samples from lung cancer patients, suggesting potential clinical applications for compounds similar to 3-Ethyl-4-heptanone (Martín Santos et al., 2017).

Environmental and Atmospheric Chemistry :

- Fraire et al. (2011) investigated the photolysis and oxidation mechanism of 2-ethyl hexanal, producing compounds including 3-heptanone. This study provides insights into the environmental behavior of similar ketones (Fraire et al., 2011).

Material Science and Engineering :

- Yi (2012) conducted studies on the physical properties, like densities and viscosities, of mixtures containing 3-heptanone. These studies are relevant for understanding the behavior of 3-Ethyl-4-heptanone in similar contexts (Yi, 2012).

Safety And Hazards

3-Ethyl-4-heptanone is a flammable liquid and vapor. It is harmful if inhaled and causes eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name |

3-ethylheptan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-4-7-9(10)8(5-2)6-3/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMQBUTKELHAKRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061755 | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-heptanone | |

CAS RN |

1528-25-2 | |

| Record name | 3-Ethyl-4-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Heptanone, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.